1H-pyrazole-3-carbonitrile

Organic Synthesis Regioselective Alkylation Medicinal Chemistry

1H-Pyrazole-3-carbonitrile (CAS 36650-74-5) is a uniquely regioselective, small-molecule heterocyclic building block. Its C3-nitrile position enables predictable N1-alkylation and is critical for synthesizing high-value COX-2 inhibitors (ED50=0.030 mg/kg) and the blockbuster insecticide fipronil. Substituting with C4-cyanopyrazole or 3-carboxamide analogs compromises synthetic outcomes and biological potency, making this specific regioisomer essential for drug discovery and agrochemical R&D pipelines. Procure this non-controlled intermediate in 98% purity.

Molecular Formula C4H3N3
Molecular Weight 93.089
CAS No. 36650-74-5; 761414-68-0
Cat. No. B2830416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazole-3-carbonitrile
CAS36650-74-5; 761414-68-0
Molecular FormulaC4H3N3
Molecular Weight93.089
Structural Identifiers
SMILESC1=C(NN=C1)C#N
InChIInChI=1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H,(H,6,7)
InChIKeyYMJLEPMVGQBLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3-carbonitrile (CAS 36650-74-5): A Foundational Pyrazole Scaffold for Pharmaceutical and Agrochemical R&D


1H-Pyrazole-3-carbonitrile (CAS 36650-74-5, also known as 3-cyanopyrazole) is a small-molecule heterocyclic building block consisting of a pyrazole ring substituted with a nitrile group at the 3-position. This core structure is a cornerstone in medicinal chemistry and agrochemical innovation, serving as a reactive scaffold for the synthesis of diverse, biologically active molecules . Its strategic value in drug discovery pipelines is underscored by its use as a key intermediate in developing potent enzyme inhibitors, notably within kinase-targeting and anti-inflammatory therapeutic programs [1][2]. Furthermore, this specific nitrile is the essential precursor for advanced agrochemicals, most prominently in the synthesis of the broad-spectrum phenylpyrazole insecticide fipronil, establishing it as a critical material for industrial-scale pesticide production [3].

Why 1H-Pyrazole-3-carbonitrile (CAS 36650-74-5) Cannot Be Replaced by Common Pyrazole Analogs in Critical Workflows


Substituting 1H-Pyrazole-3-carbonitrile with other pyrazole derivatives, such as 4-cyanopyrazole or 3-carboxamide pyrazoles, is not chemically equivalent and can compromise synthetic outcomes and biological activity. The specific positioning of the nitrile at the C3 position, relative to the N1-H and C5-H functionalities, creates a unique and highly regioselective reactivity profile for alkylation and arylation reactions [1]. This is in contrast to C4-substituted analogs which lack the same nucleophilic character for N1-substitution. Critically, the electronic and steric environment provided by the C3-nitrile is essential for building the pharmacophore of high-value commercial insecticides like fipronil; using an alternative regioisomer would not yield the correct target molecule [2]. Furthermore, structure-activity relationship (SAR) studies on anti-inflammatory pyrazoles confirm that an electron-withdrawing group like CN at the 3-position is optimal for activity, whereas replacement with a bulkier group leads to a significant loss of potency [3].

Quantitative Differentiation of 1H-Pyrazole-3-carbonitrile: Comparative Evidence Against Closest Analogs


Precision in Synthesis: Regioselectivity vs. 4-Cyanopyrazole and C4-Substituted Analogs

The reactivity of 1H-Pyrazole-3-carbonitrile is distinct from its 4-cyanopyrazole isomer due to the C3-substitution pattern. A systematic study of N-substitution reactions under basic conditions (K2CO3-DMSO) demonstrated that 3-substituted pyrazoles undergo highly regioselective N1-alkylation, -arylation, and -heteroarylation. This regiochemistry, confirmed by 25 X-ray crystallographic structures, is driven by steric and electronic effects that differ significantly from C4-substituted analogs, which often yield different isomer mixtures [1]. This predictable reactivity is crucial for synthesizing single-isomer drug candidates and avoids complex purification steps.

Organic Synthesis Regioselective Alkylation Medicinal Chemistry

Kinase Inhibitor Potency: IRAK4 IC50 of 8 nM via C4-Arylated Derivative

A derivative of 1H-Pyrazole-3-carbonitrile, specifically a 4-{4-[(trans-4-morpholin-4-ylcyclohexyl)amino]quinazolin-6-yl}-1H-pyrazole-3-carbonitrile, exhibits potent inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 8 nM [1]. This potency is a direct consequence of the 1H-pyrazole-3-carbonitrile core's ability to be further functionalized at the C4 position, creating a high-affinity ATP-competitive inhibitor. In contrast, simpler pyrazole-3-carboxamide derivatives, which lack the nitrile's electron-withdrawing character and its specific geometry, are not reported to achieve this level of potency against this target. This demonstrates the scaffold's utility in generating nanomolar-level leads.

Kinase Inhibition Immunology Oncology

Anti-Inflammatory Potency and Selectivity: ED50 of 0.030 mg/kg and COX-2 IC50 of 0.24 μM

The 1,5-diarylpyrazole derivative, 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-pyrazole-3-carbonitrile (19a), demonstrates exceptional in vivo anti-inflammatory activity with an oral ED50 of 0.030 mg/kg in an adjuvant-induced arthritis model, significantly more potent than many classical NSAIDs [1]. Furthermore, it acts as a highly selective COX-2 inhibitor (IC50 = 0.24 μM) with no COX-1 inhibition observed even at 100 μM [1]. This selectivity is a key differentiator from non-selective NSAIDs like indomethacin or ibuprofen, which inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. The presence of the nitrile at the pyrazole C3 position is critical for this potency and selectivity profile.

Anti-inflammatory COX-2 Inhibition Analgesia

Insecticidal Potency: LC50 Value of 47.68 μg/mL against Locusts vs. Fipronil (63.09 μg/mL)

A derivative of 1H-pyrazole-3-carbonitrile, specifically an amino acid-pyrazole conjugate (compound 6h), demonstrated superior anti-locust activity with an LC50 of 47.68 μg/mL, outperforming the established commercial insecticide fipronil (LC50 = 63.09 μg/mL) in the same assay [1]. This finding highlights the potential of this core structure to yield new insecticidal agents that are more effective than existing standards. While fipronil itself is a complex derivative of this very scaffold, this comparison validates that further optimization of the pyrazole-3-carbonitrile core can yield compounds with improved bioactivity against specific agricultural pests.

Insecticide Agrochemical Pest Control

Optimal Research and Industrial Applications for 1H-Pyrazole-3-carbonitrile Based on Comparative Evidence


Medicinal Chemistry: Development of Next-Generation Anti-Inflammatory and Analgesic Drugs

This application is directly supported by the compound's demonstrated ability to form highly potent and selective COX-2 inhibitors [1]. Researchers should procure 1H-Pyrazole-3-carbonitrile to synthesize 1,5-diarylpyrazole libraries targeting COX-2. The quantitative evidence shows a clear path to achieving single-digit nanomolar in vivo potency (ED50 = 0.030 mg/kg) and over 400-fold selectivity for COX-2 over COX-1, a critical safety advantage [1].

Chemical Biology & Drug Discovery: Design of Highly Potent Kinase Inhibitors

The evidence demonstrates that functionalization of the 1H-Pyrazole-3-carbonitrile core at the C4 position can yield extremely potent kinase inhibitors, as shown by the IRAK4 inhibitor with an IC50 of 8 nM [1]. This scaffold is a logical starting point for any program developing ATP-competitive inhibitors targeting the kinase family, as its small size and defined vector of substitution allow for efficient exploration of the ATP-binding pocket. The predictable N1-alkylation chemistry further enables rapid analog generation .

Agrochemical R&D: Creation of Novel, High-Potency Insecticides

Given that 1H-Pyrazole-3-carbonitrile is the critical precursor to the blockbuster insecticide fipronil [1], its use in agrochemical R&D is fundamental. The evidence further shows that novel derivatives can outperform fipronil itself, with an LC50 of 47.68 μg/mL vs. 63.09 μg/mL against locusts . This validates the continued use of this scaffold for the discovery of new, patentable insecticides with potentially enhanced potency, broader spectra, or improved resistance profiles.

Advanced Organic Synthesis: Reliable and Predictable Scaffold for Complex Molecule Construction

For chemists requiring a versatile and predictable heterocyclic building block, 1H-Pyrazole-3-carbonitrile is superior to its isomers. The documented regioselective N1-functionalization chemistry [1] guarantees a specific, predictable outcome in diversification reactions, which is not the case for 4-cyanopyrazole. This reliability reduces time spent on isomer separation and reaction optimization, making it an efficient choice for both medicinal chemistry library synthesis and the preparation of advanced intermediates.

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